2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 468.55 g/mol. The compound features multiple functional groups, including pyridine, thiazolidine, and furan moieties, which contribute to its biological activity and chemical properties.
This compound belongs to the class of heterocyclic compounds, specifically those containing nitrogen and sulfur in their rings. It is classified as a pyrido[1,2-a]pyrimidinone derivative, indicating its structural complexity and potential pharmacological relevance.
The synthesis of 2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps that typically include the formation of thiazolidine derivatives followed by cyclization reactions.
The synthesis may employ techniques such as refluxing in solvents like ethanol or dimethylformamide, followed by purification through crystallization or chromatography. Spectroscopic methods (e.g., NMR, IR) are used to confirm the structure at each stage of synthesis .
The compound exhibits a complex molecular structure characterized by multiple rings and functional groups. Key features include:
The structural representation can be derived from its SMILES notation: S=C1S/C(=Cc2c(NCc3ccco3)nc3n(c2=O)cccc3)/C(=O)N1CC1CCCO1
.
The InChI for this compound is InChI=1S/C22H20N4O4S2/c1-3-8-22-17-15(19(26)24-9-4-6-13(2)18(24)23-17)11-16-20(27)25(21(29)30-16)12-14-7-5-10-28-14/h4-7,9-11,22H,3,8,12H2,1-2H3/b16-11
, which provides a unique identifier for its chemical structure.
The compound can undergo various chemical reactions typical for heterocyclic compounds:
Reactions involving this compound may require specific conditions such as temperature control and the use of catalysts to enhance yields and selectivity .
The mechanism of action for 2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in biological systems likely involves interaction with specific biological targets such as enzymes or receptors.
While detailed mechanistic studies specifically for this compound may be limited, similar compounds have been shown to exhibit activity through inhibition of key enzymes involved in disease pathways or modulation of signaling pathways relevant to cancer or infectious diseases.
The physical properties of the compound include:
Key chemical properties include:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to assess purity and stability .
This compound has potential applications in various fields:
CAS No.:
CAS No.: 85137-47-9
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4